molecular formula C18H21ClFNO B1385465 3-Chloro-4-fluoro-N-[2-(isopentyloxy)benzyl]-aniline CAS No. 1040685-54-8

3-Chloro-4-fluoro-N-[2-(isopentyloxy)benzyl]-aniline

Cat. No.: B1385465
CAS No.: 1040685-54-8
M. Wt: 321.8 g/mol
InChI Key: VIJQIEAQHTUDJF-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-N-[2-(isopentyloxy)benzyl]-aniline (CAS: 1040685-60-6) is a substituted aniline derivative characterized by a 3-chloro-4-fluoroaniline core linked to a 2-(isopentyloxy)benzyl group. The isopentyloxy (3-methylbutoxy) group introduces lipophilicity, which may enhance membrane permeability, while the chloro and fluoro substituents on the aniline ring influence reactivity and binding interactions .

Properties

IUPAC Name

3-chloro-4-fluoro-N-[[2-(3-methylbutoxy)phenyl]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClFNO/c1-13(2)9-10-22-18-6-4-3-5-14(18)12-21-15-7-8-17(20)16(19)11-15/h3-8,11,13,21H,9-10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIJQIEAQHTUDJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=CC=C1CNC2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution to Form Benzylated Intermediates

The initial step typically involves a nucleophilic substitution reaction where an o-chlorophenol derivative reacts with a fluorobenzyl bromide under basic conditions to form a benzyl ether intermediate. This reaction is carried out in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile, which facilitate nucleophilic attack.

  • Reagents and Conditions:

    • Base: potassium carbonate (K2CO3) or triethylamine
    • Solvent: DMF preferred
    • Temperature: 10–40 °C (optimal ~20 °C)
    • Reaction time: 2–8 hours (commonly 4 hours)
    • Molar ratios: alkali:phenol:benzyl bromide at approximately 1:1:1
  • Outcome: Formation of 3-chloro-4-(3-fluorobenzyloxy)aniline intermediate or analogous benzylated phenol derivatives.

Halogenation via Bromination

Subsequent to nucleophilic substitution, the benzylated intermediate undergoes selective bromination at the aromatic ring using brominating agents such as bromine or N-bromo-succinimide (NBS).

  • Reagents and Conditions:

    • Brominating agent: N-bromo-succinimide preferred
    • Solvent: dichloromethane or acetonitrile
    • Temperature: 20–80 °C (optimal ~40 °C)
    • Reaction time: 4–10 hours (optimal ~6 hours)
    • Molar ratio of substrate to brominating agent: 1:1 to 1:4 (commonly 1:1)
  • Outcome: Introduction of a bromine substituent at a specific aromatic position, facilitating further functional group transformations.

Ammonolysis to Introduce Aniline Functionality

The brominated intermediate undergoes ammonolysis, where the bromine is substituted by an amino group through reaction with aqueous ammonia or ammoniacal liquor.

  • Reagents and Conditions:

    • Ammonia concentration: 10–25% (commonly 25%)
    • Solvent: ethanol or mixture with ethyl acetate, tetrahydrofuran
    • Temperature: 40–100 °C (optimal ~60 °C)
    • Reaction time: 6–20 hours (commonly 12 hours)
  • Outcome: Formation of the target aniline derivative with the desired amino substitution.

A critical precursor, 3-chloro-4-fluoroaniline, can be synthesized via catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene using platinum on carbon (Pt/C) catalysts.

  • Reagents and Conditions:

    • Catalyst: 1% Pt/C
    • Substrate to catalyst mass ratio: 200–400:1
    • Temperature: 50–100 °C
    • Hydrogen pressure: 0.1–5 MPa
    • Reaction time: 1–10 hours
    • No organic solvent required, simplifying purification
  • Performance:

    • High conversion rate (>94% yield)
    • High purity (>99.5%)
    • Suitable for large-scale industrial production due to environmental and operational advantages
Step Reaction Type Key Reagents/Conditions Product/Intermediate Notes
1 Nucleophilic substitution o-Chlorophenol, fluorobenzyl bromide, K2CO3, DMF, 20 °C, 4 h 3-chloro-4-(fluorobenzyloxy)benzene intermediate Base-mediated ether formation
2 Bromination N-bromo-succinimide, dichloromethane, 40 °C, 6 h Brominated benzyl ether intermediate Selective aromatic bromination
3 Ammonolysis 25% ammoniacal liquor, ethanol, 60 °C, 12 h 3-chloro-4-fluoro-N-[2-(isopentyloxy)benzyl]-aniline Amino substitution of bromine
4 Catalytic hydrogenation 3-chloro-4-fluoronitrobenzene, 1% Pt/C, H2, 50–100 °C, 0.1–5 MPa, 1–10 h 3-chloro-4-fluoroaniline High yield, solvent-free hydrogenation
  • The nucleophilic substitution step avoids harsh nitration conditions, improving safety and scalability.
  • Use of N-bromo-succinimide offers controlled bromination with fewer side reactions.
  • Ammonolysis under mild conditions ensures high selectivity for amino substitution.
  • The catalytic hydrogenation method for 3-chloro-4-fluoroaniline is notable for its solvent-free process, high purity, and yield, making it industrially attractive.
  • The overall synthetic route is designed to minimize environmental impact, simplify purification, and enable large-scale production.

The preparation of this compound involves a well-defined sequence of nucleophilic substitution, aromatic bromination, ammonolysis, and catalytic hydrogenation steps. The methods leverage mild reaction conditions, efficient catalysts, and environmentally considerate solvents and reagents. These approaches are supported by detailed patent disclosures and represent state-of-the-art synthesis strategies suitable for both laboratory and industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-fluoro-N-[2-(isopentyloxy)benzyl]-aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Chemical Reactions

The compound can undergo several types of chemical reactions, which are crucial for its application in synthetic chemistry:

Reaction Type Reagents Conditions Major Products
OxidationPotassium permanganateAcidic mediumNitro or hydroxyl derivatives
ReductionLithium aluminum hydrideAnhydrous etherAmine derivatives
SubstitutionSodium methoxideMethanolVarious substituted products

Chemistry

3-Chloro-4-fluoro-N-[2-(isopentyloxy)benzyl]-aniline serves as a building block for synthesizing more complex molecules and materials. Its unique substitution pattern allows for diverse modifications that can lead to novel compounds with tailored properties.

Biology

In biological research, this compound is utilized to study various pathways and interactions. Its potential as an enzyme inhibitor or receptor modulator makes it valuable for exploring biochemical processes.

Industry

The compound is also significant in the development of specialty chemicals and materials. Its unique properties can be harnessed in formulating products with specific performance characteristics.

Research indicates that this compound exhibits several biological activities:

  • Antiproliferative Effects : Similar compounds have shown the ability to inhibit cancer cell growth, suggesting potential applications in oncology.
  • Antimicrobial Properties : The halogen substituents may enhance its activity against specific pathogens.
  • Neuropharmacological Effects : Its structure suggests possible interactions with neurotransmitter systems, warranting further investigation into its effects on neurological functions.

Case Studies and Research Findings

  • Anticancer Research : A study demonstrated that derivatives of similar compounds exhibited significant growth inhibition in various cancer cell lines, indicating a promising avenue for anticancer drug development.
  • Antimicrobial Studies : Research has shown that halogenated anilines possess enhanced antimicrobial activity, making them candidates for developing new antibiotics against resistant strains.
  • Neuropharmacology : Investigations into the neuroactive properties of structurally related compounds have revealed potential effects on serotonin and dopamine pathways, suggesting applications in treating neurological disorders.

Mechanism of Action

The mechanism of action of 3-Chloro-4-fluoro-N-[2-(isopentyloxy)benzyl]-aniline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and applications .

Comparison with Similar Compounds

Comparison with Structural Analogues

Physicochemical Properties

Substituents critically influence solubility, lipophilicity, and spectroscopic profiles:

Table 2: Property Comparison
Compound Name LogP (Predicted) Key Spectroscopic Features (NMR/IR)
Target Compound ~4.2 (high) - ¹H NMR : δ 1.0–1.5 (isopentyl CH₃), δ 4.0–4.5 (OCH₂).
- ¹³C NMR : C-Cl (~110 ppm), C-F (~150 ppm).
3-Chloro-4-fluoro-N-(2-methoxyphenyl)aniline (3bk) ~3.1 (moderate) - ¹H NMR : δ 3.8 (OCH₃), δ 6.5–7.5 (aromatic).
- IR: C-F stretch ~1250 cm⁻¹ .
3-Chloro-4-[3-(trifluoromethyl)phenoxy]aniline ~3.8 (high) - ¹⁹F NMR : δ -60 to -65 (CF₃).
- Enhanced lipophilicity due to CF₃ .

Computational Insights :

  • Density functional theory (DFT) studies on 3-chloro-4-fluoroaniline derivatives () suggest that electron-withdrawing groups (Cl, F) deshield adjacent protons, shifting NMR signals downfield. The isopentyloxy group’s bulky nature may further split signals in the target compound.

Hypothesized Activity of Target Compound :

  • The isopentyloxy group’s lipophilicity may favor blood-brain barrier penetration, making it a candidate for neurological applications.
  • Chloro and fluoro substituents could modulate interactions with enzymes like cytochrome P450 .

Biological Activity

3-Chloro-4-fluoro-N-[2-(isopentyloxy)benzyl]-aniline is a chemical compound with the molecular formula C₁₈H₂₁ClFNO and a molecular weight of 321.82 g/mol. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry and biology. This article explores its synthesis, mechanism of action, biological activity, and relevant case studies.

Synthesis and Preparation

The synthesis of this compound typically involves a nucleophilic substitution reaction between 3-chloro-4-fluoroaniline and 2-(isopentyloxy)benzyl chloride, often facilitated by a base such as sodium hydroxide or potassium carbonate. The reaction conditions are optimized for yield and purity, which may include temperature control and the use of continuous flow reactors in industrial settings .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Its mode of action may involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, modulating biochemical pathways.
  • Receptor Interaction : It could interact with various receptors, potentially influencing cellular signaling pathways.

Understanding these interactions is crucial for elucidating the therapeutic potential of this compound .

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antiproliferative Effects : Studies have shown that similar compounds can inhibit the growth of cancer cells, suggesting potential applications in oncology.
  • Antimicrobial Properties : The presence of halogen substituents in the structure may enhance antimicrobial activity against certain pathogens.
  • Neuropharmacological Effects : Given its structural similarities to known neuroactive compounds, it may exhibit effects on neurotransmitter systems.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntiproliferativeInhibition of cancer cell growth
AntimicrobialActivity against bacteria/fungi
NeuropharmacologicalPotential modulation of neurotransmitters

Case Studies

Several studies have investigated the biological implications of compounds structurally related to this compound:

  • Cancer Research : A study demonstrated that derivatives with similar halogen substitutions exhibited significant antiproliferative effects on breast cancer cell lines. The mechanism was attributed to apoptosis induction through mitochondrial pathways.
  • Antimicrobial Studies : Research highlighted the effectiveness of related anilines against various bacterial strains, indicating a promising role in developing new antimicrobial agents .
  • Neuropharmacology : Investigations into compounds with similar structures revealed potential antagonistic effects on P2X receptors, suggesting applications in pain management therapies .

Q & A

What are the optimized synthetic routes for preparing 3-Chloro-4-fluoro-N-[2-(isopentyloxy)benzyl]-aniline, and how can regioselectivity be controlled during halogenation?

Answer:
The synthesis involves sequential halogenation (introduction of Cl and F) and benzylation steps. A plausible route includes:

  • Halogenation: Electrophilic substitution using directed ortho-metalation (DoM) or catalytic C–H activation to install chloro and fluoro groups. Regioselectivity is influenced by steric and electronic effects of substituents .
  • Benzylation: Condensation of the halogenated aniline with 2-(isopentyloxy)benzyl chloride via nucleophilic aromatic substitution or reductive amination. Evidence from imine condensation–isoaromatization methods (e.g., using (E)-2-arylidene-3-cyclohexenones and primary amines) suggests silica gel chromatography for purification .
  • Challenges: Competing para/meta substitution during halogenation requires careful optimization of reaction temperature and catalysts (e.g., Lewis acids) .

How can spectroscopic and crystallographic techniques confirm the structure and purity of this compound?

Answer:

  • NMR/IR/MS: 1^1H and 13^{13}C NMR identify substituent positions (e.g., aromatic protons, isopentyloxy chain). IR confirms N–H (aniline) and C–O (ether) stretches. High-resolution MS validates molecular weight .
  • X-ray Crystallography: Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) resolves steric effects of the isopentyloxy group. ORTEP-3 generates graphical representations of bond lengths/angles .
  • Purity: HPLC with UV detection or GC-MS identifies byproducts (e.g., unreacted intermediates) .

What catalytic systems are effective for functionalizing the aniline ring in similar halogenated benzyl-aniline derivatives?

Answer:

  • Cross-Coupling: Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig reactions enable aryl-aryl bond formation. Evidence from carbon-catalyzed reductive HAT reactions shows KOH as a base enhances amination yields .
  • Electrophilic Substitution: HNO3_3/H2_2SO4_4 for nitration; Br2_2/FeBr3_3 for bromination. Steric hindrance from the isopentyloxy group may favor para-substitution .
  • Challenges: Halogenated anilines often require protecting groups (e.g., acetylation) to prevent side reactions .

How do the electronic effects of chloro, fluoro, and isopentyloxy substituents influence reactivity in nucleophilic aromatic substitution (NAS)?

Answer:

  • Electron-Withdrawing Groups (Cl, F): Activate the ring for NAS by reducing electron density. Fluorine’s strong inductive effect directs substitution to meta/para positions .
  • Isopentyloxy Group: The ether’s electron-donating resonance effect competes with steric bulk, potentially slowing NAS. Computational DFT studies can predict preferred reaction sites .
  • Case Study: In related compounds, substituent positioning alters reaction rates by 2–3 orders of magnitude .

What methodologies resolve contradictory solubility data for this compound in polar vs. nonpolar solvents?

Answer:

  • Experimental Replication: Measure solubility in DMSO, THF, and hexane under controlled temperatures. Aniline derivatives ( ) show higher solubility in polar aprotic solvents .
  • Hansen Solubility Parameters (HSP): Compare experimental data with HSP predictions to identify outliers.
  • Byproduct Analysis: Low solubility may arise from impurities; recrystallization (e.g., ethanol/water) improves purity .

How can researchers optimize reaction yields in the benzylation step, particularly when steric hindrance limits efficiency?

Answer:

  • Catalyst Screening: Use bulky ligands (e.g., BrettPhos) to mitigate steric effects in Pd-catalyzed coupling .
  • Solvent Effects: Switch to high-boiling solvents (e.g., toluene) to enhance reaction kinetics .
  • Microwave-Assisted Synthesis: Reduces reaction time and improves yields for sterically hindered systems .

What are the stability profiles of halogenated benzyl-anilines under varying storage conditions, and how can degradation be mitigated?

Answer:

  • Accelerated Stability Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor via TLC/HPLC .
  • Stabilizers: Add antioxidants (e.g., BHT) or store under inert gas (Ar/N2_2) to prevent oxidation .
  • Degradation Products: Identify hydrolyzed or dimerized byproducts using LC-MS .

What computational tools predict the biological activity or pharmacokinetic properties of this compound?

Answer:

  • DFT Calculations: Gaussian or ORCA software models HOMO/LUMO energies to assess redox potential .
  • Molecular Docking: AutoDock Vina or Schrödinger Suite evaluates binding affinity to target proteins (e.g., kinases) .
  • ADMET Prediction: SwissADME or pkCSM estimates bioavailability, logP, and metabolic stability .

How do synthetic byproducts form during the preparation of this compound, and what strategies minimize their formation?

Answer:

  • Common Byproducts:
    • N-Benzylideneaniline: From incomplete reduction of imine intermediates .
    • Di-halogenated Isomers: Due to overhalogenation.
  • Mitigation:
    • Use stoichiometric control (slow addition of halogenating agents).
    • Employ scavengers (e.g., molecular sieves) to remove water in condensation steps .

What are the applications of this compound as an intermediate in medicinal chemistry or materials science?

Answer:

  • Pharmaceuticals: Serves as a building block for kinase inhibitors or antimicrobial agents due to its halogenated aromatic core .
  • Materials Science: Functionalized anilines are precursors for conductive polymers or liquid crystals. The isopentyloxy group enhances solubility in organic matrices .

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